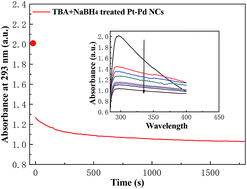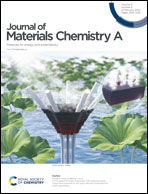Facile removal of polyvinylpyrrolidone (PVP) adsorbates from Pt alloy nanoparticles†
Journal of Materials Chemistry A Pub Date: 2014-12-10 DOI: 10.1039/C4TA05250A
Abstract
The synthesis of colloidal Pt and Pt alloy nanoparticles (NPs) requires surfactants and capping agents to inhibit the overgrowth and aggregation of NPs. These reagents are also needed in the shape control synthesis of NPs to vary crystal growth rates in selected directions. Polyvinylpyrrolidone (PVP) is one of the most common water soluble capping agents for use in the synthesis of colloidal particles. However, PVP strongly adsorbed onto the surface of nanoparticles is detrimental when the NPs are used as catalysts, because surface adsorbed PVP blocks the access of reactant molecules to the active sites of nanoparticles. In this paper, we report a facile NaBH4/tert-butylamine (TBA) treatment technology for the effective removal of PVP from the surface of colloidal Pt–Pd nanocubes (NCs). This method does not change the morphology of the NPs. After treatment, the catalytic activity of Pt–Pd NCs significantly improves due to greater particle surface areas available for catalytic reactions. This facile method will find extensive applications in the fields of fuel cells, water electrolysis and photocatalytic hydrogen production.

Recommended Literature
- [1] Extended enantiopure ortho-phenylene ethylene (o-OPE)-based helical systems as scaffolds for supramolecular architectures: a study of chiroptical response and its connection to the CISS effect†
- [2] Regulation of α-chymotrypsin activity on the surface of substrate-functionalized gold nanoparticles†
- [3] Metallacarboranes and their interactions: theoretical insights and their applicability†
- [4] Strong CPL-active liquid crystal materials induced by intermolecular hydrogen-bonding interaction and a chirality induction mechanism†
- [5] Back cover
- [6] Supramolecular aggregation of functionalized carbon nanotubes†
- [7] Inside front cover
- [8] The effects of denitrification with sludge alkaline fermentation liquid and thermal hydrolysis liquid as carbon sources
- [9] Cumulative author index
- [10] Multielectron redox chemistry of lanthanide Schiff-base complexes†










